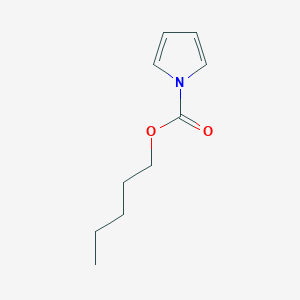
Pentyl pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl pyrrole-1-carboxylate is an ester derivative of pyrrole, characterized by the presence of a pentyl group attached to the nitrogen atom of the pyrrole ring and a carboxylate group at the 1-position. This compound is known for its unique aromatic properties and is often utilized in the fragrance and flavor industries due to its sweet and acidic aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl pyrrole-1-carboxylate can be synthesized through enzymatic transesterification using Novozym 435 as a catalyst. The reaction involves the esterification of methyl pyrrole-1-carboxylate with pentanol in the presence of n-hexane as a solvent. Optimal reaction conditions include a specific molar ratio of substrates, reaction temperature, duration, and agitation speed to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic methods due to their advantages in selectivity, specificity, and mild reaction conditions. These methods result in purer products with fewer by-products compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Pentyl pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Pentyl pyrrole-1-carboxylic acid.
Reduction: Pentyl pyrrole-1-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
The mechanism by which pentyl pyrrole-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active pyrrole compound, which can then interact with biological targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Butyl pyrrole-1-carboxylate
- Hexyl pyrrole-1-carboxylate
- Benzhydryl pyrrole-1-carboxylate
Comparison
Pentyl pyrrole-1-carboxylate is unique due to its specific pentyl group, which imparts distinct aromatic properties compared to its analogs. For instance, butyl pyrrole-1-carboxylate has a shorter alkyl chain, resulting in different olfactory characteristics. Hexyl pyrrole-1-carboxylate, with a longer alkyl chain, may exhibit different solubility and reactivity properties. Benzhydryl pyrrole-1-carboxylate, with an aromatic substituent, shows significantly different chemical behavior and applications .
Properties
CAS No. |
6306-68-9 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
pentyl pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-3-6-9-13-10(12)11-7-4-5-8-11/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI Key |
JQFDOBLEABQBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















